molecular formula C21H18Cl2N2O2 B413261 N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine

N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine

Cat. No.: B413261
M. Wt: 401.3g/mol
InChI Key: UGAXFBRRNXWQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine is a complex organic compound that features a furan ring substituted with a 2,3-dichlorophenyl group and a morpholin-4-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-N-[4-(4-morpholinyl)phenyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18Cl2N2O2

Molecular Weight

401.3g/mol

IUPAC Name

1-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(4-morpholin-4-ylphenyl)methanimine

InChI

InChI=1S/C21H18Cl2N2O2/c22-19-3-1-2-18(21(19)23)20-9-8-17(27-20)14-24-15-4-6-16(7-5-15)25-10-12-26-13-11-25/h1-9,14H,10-13H2

InChI Key

UGAXFBRRNXWQOZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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